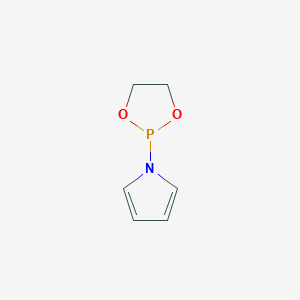
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole is a unique organophosphorus compound characterized by the presence of both a pyrrole ring and a dioxaphospholane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole typically involves the reaction of pyrrole with a suitable phosphorus-containing reagent. One common method is the reaction of pyrrole with 2-chloro-1,3,2-dioxaphospholane in the presence of a base, such as triethylamine, under an inert atmosphere . The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus moiety to phosphines.
Substitution: The dioxaphospholane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3,2-Dioxaphospholan-2-yl)-1H-pyrrole involves its interaction with molecular targets through its phosphorus moiety. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to enzyme inhibition or activation .
Comparison with Similar Compounds
- 1-(4-Methyl-1,3,2-dioxaphosphinan-2-yl)-1H-pyrrole
- 2-[(2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy]ethyl methacrylate
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
Uniqueness: Compared to similar compounds, it offers a versatile platform for further functionalization and development of new materials and biologically active molecules .
Properties
CAS No. |
27852-73-9 |
|---|---|
Molecular Formula |
C6H8NO2P |
Molecular Weight |
157.11 g/mol |
IUPAC Name |
1-(1,3,2-dioxaphospholan-2-yl)pyrrole |
InChI |
InChI=1S/C6H8NO2P/c1-2-4-7(3-1)10-8-5-6-9-10/h1-4H,5-6H2 |
InChI Key |
ZMHUAWDNGWMEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(O1)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


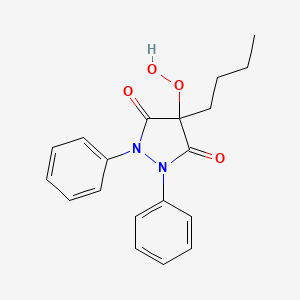
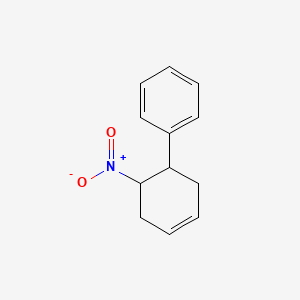

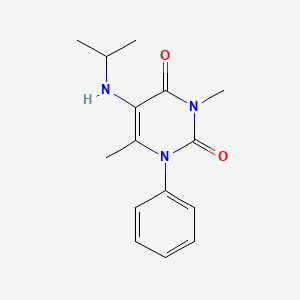
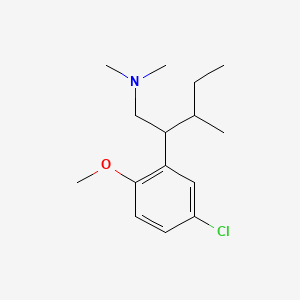
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
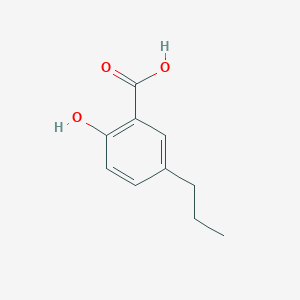
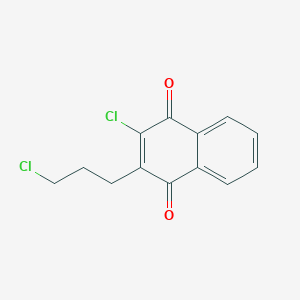
![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
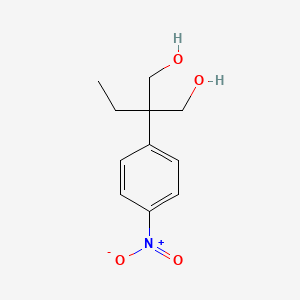
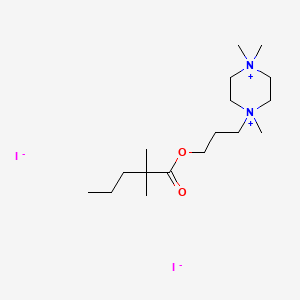
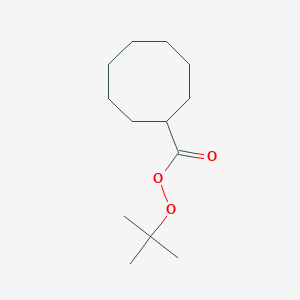
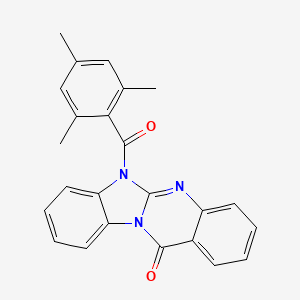
![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
